molecular formula C22H20O13 B1163876 3,3'-Di-O-Methylellagic Acid 4'-Glucoside CAS No. 51803-68-0

3,3'-Di-O-Methylellagic Acid 4'-Glucoside

Cat. No. B1163876
CAS RN: 51803-68-0
M. Wt: 492.4
InChI Key:
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Description

3,3’-Di-O-Methylellagic Acid 4’-Glucoside is a natural product found in Dipentodon sinicus, Tamarix nilotica, and other organisms . It is an ellagic acid derivative . The IUPAC name is 2-hydroxy-3,8-dimethoxy-7-(((3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)chromeno[5,4,3-cde]chromene-5,10-dione .


Molecular Structure Analysis

The molecular structure of 3,3’-Di-O-Methylellagic Acid 4’-Glucoside is complex, with a molecular weight of 492.39 . The InChI code is 1S/C22H20O13/c1-30-16-8(24)3-6-11-12-7(21(29)34-18(11)16)4-9(17(31-2)19(12)35-20(6)28)32-22-15(27)14(26)13(25)10(5-23)33-22/h3-4,10,13-15,22-27H,5H2,1-2H3/t10-,13-,14+,15-,22?/m1/s1 .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3,3’-Di-O-Methylellagic Acid 4’-Glucoside include a molecular weight of 492.39 . More detailed properties such as melting point, boiling point, and others are not provided in the search results.

Scientific Research Applications

  • Potential for Treating HIV

    A study on compounds from the leaves and twigs of Irvingia malayana, including 3,3'-Di-O-Methylellagic Acid 4'-Glucoside, found significant inhibitory activity in the syncytium inhibition assay, suggesting potential application in HIV treatment (Jaipetch et al., 2019).

  • Chemical Characterization

    The stem bark of Diplopanax stachyanthus contains 3,3'-Di-O-Methylellagic Acid 4'-Glucoside. This study aided in the characterization of ellagic acid O-di- and trimethyl ethers, contributing to our understanding of the chemical nature of these compounds (Khac et al., 1990).

  • Isolation from In Vitro Cultures

    In a study involving Dionaea muscipula obtained by in vitro culture, 3,3'-Di-O-Methylellagic Acid 4'-Glucoside was isolated along with other compounds. This highlights its presence in in vitro plant cultures and its potential for extraction and study in controlled environments (Pakulski & Budzianowski, 1996).

  • Cytotoxic Activity

    Some studies have shown weak cytotoxic activity of 3,3'-Di-O-Methylellagic Acid 4'-Glucoside against a panel of mammalian cancerous cell lines. This suggests its potential application in cancer research and therapy (Jaipetch et al., 2019).

  • Antioxidant Properties

    A compound structurally similar to 3,3'-Di-O-Methylellagic Acid 4'-Glucoside, isolated from Conocarpus erectus leaves, showed potent inhibitory effect against reactive oxygen species attack, indicating its antioxidant properties (Ayoub, 2010).

  • Alpha-Glucosidase Inhibition and Immunoinhibitory Activities

    Compounds including 3,3'-Di-O-Methylellagic Acid 4'-Glucoside from Terminalia superba showed significant alpha-glucosidase inhibition activity and possessed significant immunoinhibitory activities without cytotoxic effects, suggesting their potential in diabetes and immune system-related therapies (Tabopda et al., 2008).

  • Hematopoietic Progenitor Cell Proliferation and Megakaryocyte Differentiation

    Ellagic acids isolated from the roots of Sanguisorba officinalis L., including a compound similar to 3,3'-Di-O-Methylellagic Acid 4'-Glucoside, significantly stimulated the proliferation of Baf3/Mpl cells and induced megakaryocyte differentiation in human erythroleukemia cells, indicating potential therapeutic applications in blood platelet disorders (Gao et al., 2014).

properties

IUPAC Name

6-hydroxy-7,14-dimethoxy-13-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4,6,8(16),11,13-hexaene-3,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20O13/c1-30-16-8(24)3-6-11-12-7(21(29)34-18(11)16)4-9(17(31-2)19(12)35-20(6)28)32-22-15(27)14(26)13(25)10(5-23)33-22/h3-4,10,13-15,22-27H,5H2,1-2H3/t10-,13-,14+,15-,22-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNYQFRZBMVRYFC-CGWYSGAGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C3=C1OC(=O)C4=CC(=C(C(=C43)OC2=O)OC)OC5C(C(C(C(O5)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C2C3=C1OC(=O)C4=CC(=C(C(=C43)OC2=O)OC)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301346181
Record name 3,3'-Di-O-Methylellagic Acid 4'-Glucoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301346181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

492.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3'-Di-O-Methylellagic Acid 4'-Glucoside

CAS RN

51803-68-0
Record name 3,3'-Di-O-Methylellagic Acid 4'-Glucoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301346181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the sources of 3,3'-Di-O-Methylellagic Acid 4'-Glucoside?

A1: This compound has been isolated from various plant sources, including:

  • Turpinia ternata: Research has shown the presence of 3,3'-Di-O-Methylellagic Acid 4'-Glucoside in the stems of this plant. []
  • Euscaphis japonica: This plant species is another source of 3,3'-Di-O-Methylellagic Acid 4'-Glucoside. []
  • Qualea species: Various Qualea species, including Qualea parviflora, contain this compound. []
  • Euphorbia pekinensis Rupr.: This plant's roots have been identified as a source of 3,3'-Di-O-Methylellagic Acid 4'-Glucoside. []
  • Discocleidion rufescens: This is another plant species from which researchers have isolated the compound. []
  • Fructus Polygoni Orientalis: This plant, specifically its fruits, contains 3,3'-Di-O-Methylellagic Acid 4'-Glucoside. []
  • Potentilla kleiniana Wight et Arn: This plant is a known source of the compound. []
  • Memecylon edule Roxb: Researchers have isolated 3,3'-Di-O-Methylellagic Acid 4'-Glucoside from the leaves of this plant. []
  • Canarium subulatum: This plant's bark has been identified as a source of the compound. []

Q2: Does 3,3'-Di-O-Methylellagic Acid 4'-Glucoside demonstrate any biological activities?

A2: Yes, research suggests potential biological activities:

  • Antioxidant Activity: 3,3'-Di-O-Methylellagic Acid 4'-Glucoside exhibits moderate antioxidant activity against DPPH free radicals, indicating its potential to scavenge harmful free radicals. []
  • Cytotoxicity: The compound displays moderate cytotoxicity against Artemia salina larvae, suggesting possible anti-cancer properties. []
  • α-glucosidase inhibition: Studies have shown that 3,3'-Di-O-Methylellagic Acid 4'-Glucoside exhibits α-glucosidase inhibitory activity, potentially useful for managing type 2 diabetes by regulating blood sugar levels. []
  • Anti-inflammatory activity: While not directly tested on 3,3'-Di-O-Methylellagic Acid 4'-Glucoside, other major compounds isolated alongside it from Memecylon edule Roxb exhibited significant anti-inflammatory activity, suggesting a possible similar effect for this compound. []

Q3: What is the significance of identifying 3,3'-Di-O-Methylellagic Acid 4'-Glucoside in these plant sources?

A3: Identifying this compound in various plants is significant for several reasons:

    Q4: What analytical techniques are used to characterize and quantify 3,3'-Di-O-Methylellagic Acid 4'-Glucoside?

    A4: Researchers utilize a combination of techniques for characterization and quantification, including:

    • Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy (both ¹H-NMR and ¹³C-NMR) is crucial for determining the structure and confirming the identity of the compound. [, , , , , , ]
    • Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation patterns of the compound, aiding in structural elucidation and identification. [, ]
    • Chromatography: High-Performance Liquid Chromatography (HPLC) is often employed for separating and purifying the compound from complex plant extracts. [, ] It can be coupled with MS for simultaneous separation, identification, and quantification.
    • Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy helps analyze the compound's absorption and transmission of light, offering insights into its electronic structure and aiding in identification. []

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